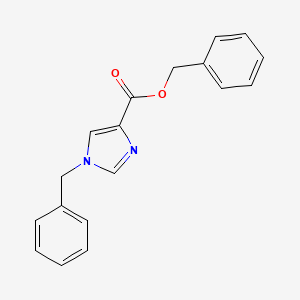
Benzyl 1-benzyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-benzyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-benzyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to afford the desired product . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-benzyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nickel catalysts for cyclization, oxidizing agents like tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzyl groups.
Applications De Recherche Scientifique
Benzyl 1-benzyl-1H-imidazole-4-carboxylate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzyl 1-benzyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can modulate the activity of metalloenzymes. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylimidazole: Similar in structure but lacks the carboxylate group.
4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Contains a hydroxyl group and a methyl group, providing different chemical properties.
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: A more complex derivative with additional functional groups.
Uniqueness
Benzyl 1-benzyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of both benzyl and carboxylate groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
502652-95-1 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
benzyl 1-benzylimidazole-4-carboxylate |
InChI |
InChI=1S/C18H16N2O2/c21-18(22-13-16-9-5-2-6-10-16)17-12-20(14-19-17)11-15-7-3-1-4-8-15/h1-10,12,14H,11,13H2 |
Clé InChI |
WGXXIEHXOYYDFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
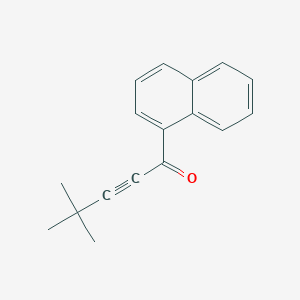
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
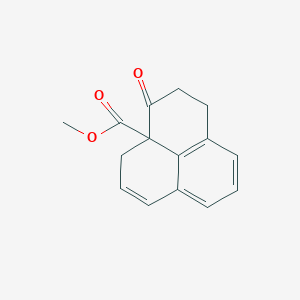
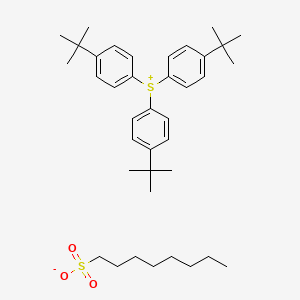
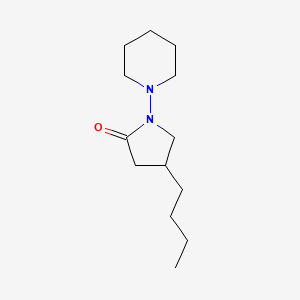
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)
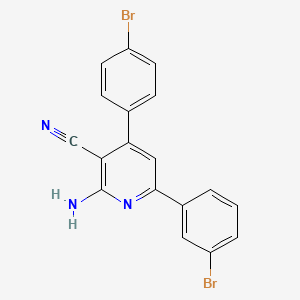
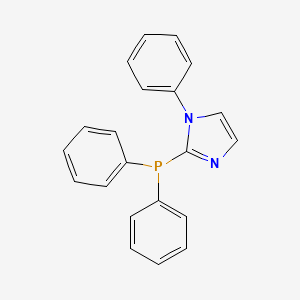
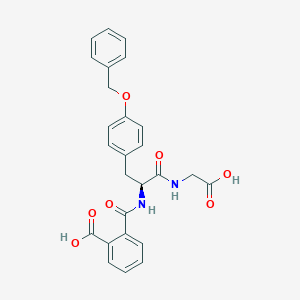
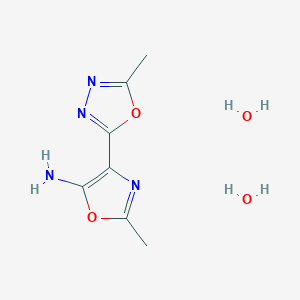
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
